1-benzyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one
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Overview
Description
1-benzyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group, a methylsulfanyl-substituted pyrimidine ring, and a piperazin-2-one core. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Mechanism of Action
Target of Action
The primary target of 1-benzyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one is tubulin , a globular protein that is the main constituent of the microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport.
Mode of Action
This compound interacts with its target, tubulin, by binding to the colchicine binding site . This interaction disrupts the normal function of tubulin, leading to changes in cell structure and function.
Biochemical Pathways
The interaction of the compound with tubulin affects the microtubule dynamics , which are essential for various cellular processes. The disruption of these dynamics can lead to cell cycle arrest and apoptosis, affecting the growth and proliferation of cells .
Pharmacokinetics
Similar compounds with a pyrimidine ring structure have been shown to possess drug-like properties
Result of Action
The binding of the compound to tubulin leads to apoptosis of the cells . This can result in the inhibition of cell growth and proliferation, making it potentially useful in the treatment of diseases characterized by abnormal cell growth, such as cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through the reaction of appropriate starting materials such as benzylidene acetones and ammonium thiocyanates.
Introduction of the Piperazine Core: The piperazine core is introduced through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with a piperazine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one undergoes various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Coupling Reagents: Palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
1-benzyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs for treating diseases such as cancer, infectious diseases, and neurological disorders.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid: This compound shares a similar benzyl group and heterocyclic core but differs in the presence of a benzo[d]imidazole ring.
4-hydroxy-2-quinolones: These compounds have a quinolone core and exhibit different biological activities compared to the piperazine derivative.
Uniqueness
1-benzyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct biological properties and potential therapeutic applications .
Biological Activity
1-benzyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, drawing from diverse scientific literature.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the piperazine and pyrimidine rings. The process begins with the preparation of the pyrimidine ring through condensation reactions, followed by the introduction of the benzyl and methylsulfanyl groups through substitution reactions under controlled conditions.
Biological Activity
Research has demonstrated that this compound exhibits a range of biological activities:
1. Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. It has been evaluated for its effectiveness against both gram-positive and gram-negative bacteria, showing promising results in inhibiting bacterial growth.
2. Anticancer Properties
The compound has been investigated for its anticancer potential, particularly its ability to inhibit cell proliferation in various cancer cell lines. It has been found to induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and death.
3. Antiviral Activity
Preliminary studies indicate that this compound may exhibit antiviral properties, particularly against certain viral pathogens. Further research is needed to elucidate its mechanisms of action in viral inhibition.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical cellular processes, such as kinases and proteases, thereby affecting cell signaling pathways.
- Receptor Modulation: It may act as a modulator for various receptors, influencing downstream signaling cascades that regulate cell growth and survival.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Anticancer Activity: In vitro studies demonstrated that the compound significantly reduced the viability of A431 human epidermoid carcinoma cells with an IC50 value lower than that of established chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy: A comparative study showed that this compound was effective against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:
Compound Name | Biological Activity | Mechanism |
---|---|---|
Compound A | Anticancer | Enzyme inhibition |
Compound B | Antimicrobial | Receptor modulation |
1-benzyl... | Anticancer, Antimicrobial | Enzyme inhibition, Receptor modulation |
Properties
IUPAC Name |
1-benzyl-4-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-13-10-15(19-17(18-13)23-2)20-8-9-21(16(22)12-20)11-14-6-4-3-5-7-14/h3-7,10H,8-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAXPQFXUDAXMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCN(C(=O)C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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